Product packaging for Ethyl 6-chloro-6-oxohexanoate(Cat. No.:CAS No. 1071-71-2)

Ethyl 6-chloro-6-oxohexanoate

Cat. No.: B087209
CAS No.: 1071-71-2
M. Wt: 192.64 g/mol
InChI Key: VEOZBFFLKPBVIY-UHFFFAOYSA-N
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Description

Significance as a Bifunctional Reactive Intermediate in Organic Transformations

A reactive intermediate in chemistry is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts into a more stable molecule. uomustansiriyah.edu.iquobasrah.edu.iqlumenlearning.com When a molecule possesses two functional groups that can independently or sequentially participate in reactions, it is termed a bifunctional reagent. nih.gov Ethyl 6-chloro-6-oxohexanoate is a prime example of a bifunctional reactive intermediate, a characteristic that underpins its significance in organic synthesis. nih.gov

The two functional groups present in this compound are:

An Acyl Chloride (-COCl): This is a highly reactive functional group. Acyl chlorides are derivatives of carboxylic acids and are among the most reactive of the acyl compounds. wikipedia.org They readily react with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and salts of carboxylic acids to form anhydrides. wikipedia.orglibretexts.org This high reactivity allows for the facile introduction of the acyl group into other molecules.

An Ethyl Ester (-COOEt): The ethyl ester group is significantly less reactive than the acyl chloride. researchgate.net While esters can undergo reactions like hydrolysis or transesterification, these transformations typically require more stringent conditions (e.g., strong acids or bases, and heat) compared to the reactions of acyl chlorides. researchgate.net

This difference in reactivity between the two functional groups is the cornerstone of the utility of this compound. It allows for selective reactions to occur at the acyl chloride terminus while leaving the ester group intact for subsequent transformations. This selective reactivity is a powerful tool in multi-step organic synthesis, enabling the construction of complex molecules in a controlled and predictable manner. For instance, the acyl chloride can be transformed into an amide, and in a later step, the ester can be hydrolyzed to a carboxylic acid, leading to the formation of a more complex bifunctional molecule.

Academic Research Perspectives on Halogenated Ester-Acyl Chlorides

Halogenated ester-acyl chlorides, the class of compounds to which this compound belongs, are a subject of considerable interest in academic and industrial research. This interest is driven by their potential as versatile intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals and polymers. ontosight.ai

Research in this area often focuses on several key aspects:

Synthesis: Developing efficient, safe, and cost-effective methods for the preparation of these compounds is a primary research goal. For example, one patented method for synthesizing this compound involves the reaction of monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com This method is highlighted for its high yield, simple operation, and reduced waste. google.com

Reaction Scope and Selectivity: A significant portion of research is dedicated to exploring the range of chemical transformations that these bifunctional molecules can undergo. The differential reactivity of the ester and acyl chloride groups allows for a variety of synthetic strategies. For example, the acyl chloride can be used in Friedel-Crafts acylation reactions to form new carbon-carbon bonds, while the ester remains available for later modification.

Applications in Target-Oriented Synthesis: Halogenated ester-acyl chlorides are valuable starting materials in the synthesis of specifically targeted molecules. Their linear carbon chain and dual functionality make them ideal for creating long-chain compounds with specific functional groups at each end. This is particularly useful in the synthesis of specialty polymers, plasticizers, and certain pharmaceutical precursors.

The study of such compounds contributes to the broader field of organic chemistry by expanding the toolbox of synthetic methodologies available to chemists for the construction of complex molecular structures. The ability to perform selective chemistry at different sites within the same molecule is a fundamental concept in modern organic synthesis, and compounds like this compound are excellent platforms for demonstrating and exploiting this principle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO3 B087209 Ethyl 6-chloro-6-oxohexanoate CAS No. 1071-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-6-oxohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOZBFFLKPBVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147916
Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1071-71-2
Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
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Record name Ethyl 6-chloro-6-oxohexanoate
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Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
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Record name Ethyl 6-chloro-6-oxohexanoate
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Record name ETHYL 6-CHLORO-6-OXOHEXANOATE
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Synthetic Methodologies for Ethyl 6 Chloro 6 Oxohexanoate

Approaches for the Formation of the Acyl Chloride Moiety

The conversion of the terminal carboxylic acid of a precursor, such as monoethyl adipate (B1204190), into an acyl chloride is a critical step in the synthesis of ethyl 6-chloro-6-oxohexanoate. This transformation is typically achieved through the use of specific chlorinating agents.

Utilization of Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

Traditional and widely practiced methods for the synthesis of acyl chlorides from carboxylic acids involve the use of potent chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride: The reaction of adipic acid with thionyl chloride is a common method for preparing the corresponding diacyl chloride, adipoyl chloride. In a typical procedure, adipic acid is treated with an excess of thionyl chloride, often with gentle heating. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. One established method involves heating adipic acid with three moles of thionyl chloride at 50–60°C for approximately four hours until the evolution of hydrogen chloride ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude adipoyl chloride. While effective, this method requires careful handling due to the corrosive and hazardous nature of thionyl chloride and the gaseous byproducts.

Oxalyl Chloride: Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides. It is often favored for its milder reaction conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which are easily removed from the reaction mixture. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or benzene, and often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

A specific synthesis method for this compound utilizes monoethyl adipate and bis(trichloromethyl) carbonate as the raw materials, with an organic amine, such as pyridine (B92270) or N,N-dimethylformamide, acting as a catalyst. The reaction is conducted in an organic solvent at temperatures ranging from 40-100°C for 1-10 hours.

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl ChlorideNeat or in an inert solvent, often with heating (e.g., 50-60°C)Readily available, potentCorrosive, produces hazardous gaseous byproducts (SO₂, HCl)
Oxalyl ChlorideInert solvent (e.g., CH₂Cl₂), often with a DMF catalyst, milder conditionsVolatile byproducts (CO₂, CO, HCl) are easily removedMore expensive than thionyl chloride
Bis(trichloromethyl) carbonateOrganic solvent, with an organic amine catalyst (e.g., pyridine, DMF), 40-100°CSolid reagent, potentially safer to handle than liquid reagentsRequires a catalyst

Development of Mild and Selective Acyl Chlorination Protocols

These advanced methods often involve the use of alternative chlorinating agents or catalytic systems that operate under less strenuous conditions. The goal is to activate the carboxylic acid group towards nucleophilic attack by a chloride ion without requiring strong acids or high temperatures. This approach is particularly important when dealing with substrates that contain sensitive functional groups that could be compromised by harsh reagents like thionyl chloride.

Strategies for the Construction of the Ethyl Ester Functionality

The formation of the ethyl ester group is the other crucial aspect of synthesizing this compound. This can be achieved through several well-established chemical and biochemical methods, starting from adipic acid or its derivatives.

Conventional Esterification Methods for Hexanoic Acid Derivatives

The most common method for forming the ethyl ester is the direct esterification of a hexanoic acid derivative, typically adipic acid, with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction is known as the Fischer esterification.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used. Common acid catalysts include sulfuric acid and hydrochloric acid. For instance, ethyl adipate can be prepared by refluxing adipic acid with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid. The reaction can also be facilitated by the azeotropic removal of water using a solvent like toluene (B28343) or benzene. One procedure describes refluxing adipic acid, ethanol, benzene, and sulfuric acid for five hours. Another approach involves generating adipic anhydride (B1165640) from adipic acid under acid catalysis, which then undergoes alcoholysis with ethanol to produce monoethyl adipate with high yield (96-97%) and purity (over 99.0%).

A kinetic study on the esterification of adipic acid with methanol (B129727) over an Amberlyst 15 catalyst demonstrated that increasing the temperature, alcohol to acid ratio, and catalyst loading enhances the conversion of the acid to the ester.

MethodReactantsCatalystKey ConditionsYield/Purity
Fischer EsterificationAdipic acid, EthanolSulfuric AcidReflux, often with azeotropic removal of waterHigh yields (e.g., 94-98% for various dibasic acids)
Acid Anhydride AlcoholysisAdipic acid (forms anhydride in situ), EthanolSulfuric AcidHeating (145-170°C), then reaction with ethanol (45-65°C)96-97% yield, >99.0% purity
Acetic Acid CatalysisAdipic acid, Ethanol, Acetic AcidAcetic Acid60°C in chloroform/water98.4% molar yield, 99.26% purity

Transesterification Processes

Transesterification is an alternative route to the desired ethyl ester. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For example, if a methyl ester of a hexanoic acid derivative were available, it could be reacted with an excess of ethanol in the presence of an acid or base catalyst to form the ethyl ester and methanol. This method is particularly useful when the starting carboxylic acid is difficult to esterify directly or when the corresponding methyl ester is more readily available.

Biocatalytic and Enzymatic Synthesis of Hexanoate (B1226103) Esters

In recent years, biocatalytic methods employing enzymes, particularly lipases, have gained prominence as environmentally friendly alternatives for ester synthesis. These reactions are often conducted under mild conditions, exhibit high selectivity, and avoid the use of harsh chemicals and the generation of toxic byproducts.

The enzymatic esterification of adipic acid with various alcohols, including 2-ethylhexanol, has been successfully demonstrated using immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435). In a solvent-free system, optimal conditions for the synthesis of di-2-ethylhexyl adipate (DEHA) were found to be a temperature of 50°C, an enzyme loading of 5%, a vacuum of 6.7 kPa, and a molar ratio of 1:2.5 (adipic acid to 2-ethylhexanol). While this example produces a different ester, the principle is directly applicable to the synthesis of ethyl hexanoate esters. The process typically involves mixing adipic acid and the alcohol with the lipase, often with continuous shaking, and incubating the mixture for a period to allow the reaction to proceed.

BiocatalystSubstratesKey ConditionsAdvantages
Immobilized Candida antarctica lipase (Novozym 435)Adipic acid, 2-ethylhexanol50°C, 5% enzyme loading, vacuumMild conditions, high selectivity, environmentally friendly, reusable catalyst
Candida rugosa, Rhizomucor miehei lipasesAdipic acid, various alcohols30-70°C, continuous shakingAvoids undesirable side reactions and degradation of esters seen with chemical catalysts

Convergent and Linear Synthetic Pathways to this compound

Synthetic strategies in organic chemistry are broadly categorized as either linear or convergent. A linear synthesis builds a molecule step-by-step, with each new part added sequentially to a single starting fragment. In contrast, a convergent synthesis involves preparing separate fragments of the target molecule independently and then combining them in the final stages.

A documented method for producing this compound follows a linear synthesis approach. google.com This pathway begins with the starting material, monoethyl adipate, which is then converted directly to the final product in a single chemical transformation. google.com Specifically, the carboxylic acid group of monoethyl adipate is converted into an acyl chloride. google.com

Linear Synthesis of this compound:

StepDescriptionReactantsReagentsProduct
1 ChlorinationMonoethyl adipateBis(trichloromethyl) carbonate, Organic amine catalystThis compound

This table outlines the single-step linear synthesis from a precursor.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. tandfonline.com This philosophy is increasingly applied to synthetic methodologies to improve safety, reduce environmental impact, and enhance efficiency.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The documented synthesis of this compound utilizes various organic solvents such as toluene, ethyl acetate, hexane, or chloroform. google.com

Green chemistry principles encourage the reduction or replacement of such solvents. study.com One alternative is to conduct reactions under solvent-free conditions. For instance, a method for preparing other aliphatic acid chlorides from carboxylic acids and bis(trichloromethyl) carbonate has been developed that operates without any solvent, thereby eliminating a major source of waste. google.com Another green approach involves using water or aqueous buffers as the reaction medium. While acyl chlorides are generally reactive with water, certain reactions involving them can be successfully carried out in buffered aqueous systems, which can simplify product isolation through precipitation and avoid toxic organic solvents. tandfonline.com The application of these solvent-free or aqueous-based methods represents a potential pathway for a more sustainable synthesis of this compound.

Catalysis is a core principle of green chemistry. Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, which minimizes waste. masterorganicchemistry.com

In the synthesis of this compound from monoethyl adipate and bis(trichloromethyl) carbonate, an organic amine catalyst is employed to facilitate the reaction. google.com The patent describing this process specifies the use of catalysts such as pyridine or N,N-dimethylformamide (DMF). google.com These catalysts enhance the reaction rate and allow the process to proceed under controlled temperature conditions (40–100°C), leading to a high yield of the desired product. google.com The use of a catalyst in this synthesis aligns with green chemistry principles by improving the efficiency of the transformation and reducing the energy requirements compared to an uncatalyzed reaction. google.com

Catalytic System Details:

Catalyst TypeExamplesMolar Ratio (Catalyst to Monoethyl adipate)
Organic AminePyridine, N,N-dimethylformamide (DMF)0.01 - 0.20

This table details the catalytic system used in the synthesis of this compound, based on patent data. google.com

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.org A high atom economy signifies less waste generation. libretexts.org The synthesis of this compound can be analyzed by comparing the atom economy of different chlorination methods.

The traditional method for converting carboxylic acids to acyl chlorides often uses thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. libretexts.org The sulfur dioxide is a noxious gas, contributing to environmental pollution. google.com

An alternative route, as documented in a patent, uses bis(trichloromethyl) carbonate, also known as triphosgene (B27547). google.com This method is described as having "less waste" and being safer to operate. google.com The byproducts of this reaction are carbon dioxide (CO₂) and hydrogen chloride (HCl). While HCl is produced in both methods, the avoidance of SO₂ makes the triphosgene route a greener alternative.

Comparison of Synthetic Routes:

FeatureThionyl Chloride MethodBis(trichloromethyl) carbonate Method
Chlorinating Agent Thionyl chloride (SOCl₂)Bis(trichloromethyl) carbonate ((Cl₃CO)₂CO)
Byproducts SO₂, HClCO₂, HCl
Atom Economy ~65.7%~70.5%
Environmental Concerns Generation of toxic SO₂ gas google.comGeneration of CO₂

This interactive table compares the traditional thionyl chloride method with the bis(trichloromethyl) carbonate method for synthesizing this compound.

The higher atom economy and the generation of less hazardous byproducts highlight how the selection of reagents directly impacts the sustainability and waste profile of the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Chloro 6 Oxohexanoate

Nucleophilic Acyl Substitution Reactions at the Acyl Chloride Moiety

The acyl chloride group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. libretexts.org This reactivity stems from the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. uomustansiriyah.edu.iq The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. savemyexams.comchemguide.co.ukdocbrown.infochemguide.co.uklibretexts.orgdocbrown.infocrunchchemistry.co.ukchemguide.co.ukchemistrysteps.com

Kinetic and Thermodynamic Studies of Reaction Rates

While specific kinetic and thermodynamic data for ethyl 6-chloro-6-oxohexanoate are not extensively documented in publicly available literature, the reactivity can be inferred from studies of similar acyl chlorides. The hydrolysis of acyl chlorides, for instance, is known to follow pseudo-first-order kinetics in aqueous solutions. researchgate.net The rate of reaction is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

The reaction rates for nucleophilic acyl substitution of acyl chlorides are generally fast due to the excellent leaving group ability of the chloride ion. libretexts.orgaskfilo.com The thermodynamics of these reactions are typically favorable, with the formation of more stable products such as amides and esters driving the reaction forward.

Illustrative Kinetic Data for Nucleophilic Acyl Substitution of Acyl Chlorides

NucleophileSolventRate Constant (k) at 25°C (s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
H₂OWater1.5 x 10⁻²55-80
CH₃OHMethanol (B129727)8.0 x 10⁻³60-75
NH₃Dichloromethane (B109758)> 1 (fast)--
CH₃COO⁻Acetonitrile5.0 x 10⁻¹45-90

Note: This data is representative of typical acyl chlorides and is intended for illustrative purposes.

Formation of Carboxylic Acid Derivatives (e.g., Anhydrides, Amides, Esters)

The high reactivity of the acyl chloride moiety in this compound allows for the straightforward synthesis of various carboxylic acid derivatives.

Anhydrides: Reaction with a carboxylate salt or a carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270) leads to the formation of an acid anhydride (B1165640). crunchchemistry.co.ukchemistrysteps.comlibretexts.orgjove.comyoutube.comchemistrysteps.com The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. jove.comyoutube.com

Amides: Treatment with ammonia, primary amines, or secondary amines results in the formation of primary, secondary, or tertiary amides, respectively. chemguide.co.ukdocbrown.infochemguide.co.uklibretexts.orgchemguide.co.ukresearchgate.nethud.ac.ukyoutube.com The reaction is typically rapid and exothermic. Two equivalents of the amine are often used, with the second equivalent acting as a base to neutralize the hydrogen chloride byproduct. chemguide.co.uklibretexts.org

Esters: Reaction with alcohols yields a different ester, a process known as alcoholysis. savemyexams.comdocbrown.infochemguide.co.uklibretexts.org This reaction is often carried out in the presence of a base such as pyridine to scavenge the HCl produced. uomustansiriyah.edu.iq

Table of Carboxylic Acid Derivatives from this compound

Reactant Product Derivative Class
Sodium acetate Ethyl 6-acetoxy-6-oxohexanoate Anhydride
Ammonia Ethyl 6-amino-6-oxohexanoate Primary Amide
Ethylamine Ethyl 6-(ethylamino)-6-oxohexanoate Secondary Amide

Reactivity of the Ethyl Ester Functionality

The ethyl ester group is less reactive than the acyl chloride. libretexts.orgaskfilo.com Reactions at this site generally require more forcing conditions or specific catalysts.

Transesterification Pathways and Catalysis

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. ncsu.edu This reaction is typically catalyzed by either an acid or a base. mdpi.commdpi.com

Acid-catalyzed transesterification: The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated to yield the new ester.

Base-catalyzed transesterification: A strong base, typically the alkoxide corresponding to the new alcohol, is used as the nucleophile. The alkoxide attacks the carbonyl carbon, and the subsequent elimination of ethoxide yields the new ester. This process is generally faster than the acid-catalyzed equivalent. ncsu.edu

The kinetics of transesterification can be influenced by temperature, catalyst concentration, and the molar ratio of the alcohol to the ester. mdpi.comunl.eduresearchgate.net

Illustrative Rate Constants for Transesterification of Ethyl Esters

AlcoholCatalystTemperature (°C)Rate Constant (k) (L mol⁻¹ min⁻¹)
MethanolNaOH600.15
n-ButanolH₂SO₄800.08
IsopropanolNaOH600.05

Note: This data is representative and intended for illustrative purposes.

Ester Hydrolysis and Cleavage Mechanisms

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. studymind.co.uk This reaction can be catalyzed by either acid or base. studymind.co.ukpressbooks.pubyoutube.com

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with an aqueous acid. studymind.co.ukyoutube.com The mechanism is the reverse of Fischer esterification and involves the protonation of the carbonyl oxygen followed by nucleophilic attack by water. youtube.com

Base-promoted hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). studymind.co.uk The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. The irreversibility is due to the deprotonation of the resulting carboxylic acid by the base. studymind.co.uk

The rate of hydrolysis is dependent on pH, temperature, and the structure of the ester. nih.govviu.caresearchgate.netviu.ca

Interplay and Chemoselectivity Between the Acyl Chloride and Ester Functional Groups

This compound is a bifunctional molecule containing two distinct electrophilic centers: a highly reactive acyl chloride and a less reactive ethyl ester. This difference in reactivity governs the chemoselectivity of its reactions with nucleophiles. The order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is generally recognized as acyl chloride > acid anhydride > ester > amide. stackexchange.comyoutube.com This hierarchy is primarily dictated by the nature of the leaving group and the electrophilicity of the carbonyl carbon. stackexchange.comaskfilo.com

The acyl chloride moiety is significantly more reactive than the ester. This is due to two main factors:

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl). In contrast, the ethoxide ion (EtO⁻) is a much poorer leaving group because it is the conjugate base of a weak acid (ethanol). stackexchange.comaskfilo.com The facility with which the leaving group can depart is a crucial factor in the rate-determining step of the nucleophilic addition-elimination mechanism. chemistrysteps.comchemguide.co.uk

Electrophilicity: The carbonyl carbon of the acyl chloride is more electrophilic than that of the ester. The high electronegativity of both the chlorine and oxygen atoms in the acyl chloride group strongly withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.com While the ester's oxygen atom also withdraws electron density inductively, it simultaneously donates electron density through resonance, which partially reduces the electrophilicity of its carbonyl carbon. stackexchange.comaskfilo.com

This pronounced difference in reactivity allows for highly chemoselective reactions. When this compound is treated with a stoichiometric amount of a nucleophile under controlled conditions, the reaction occurs preferentially at the acyl chloride terminus. chemistrysteps.comchemistrystudent.com For instance, reaction with an alcohol will selectively form a diester, while reaction with an amine will selectively yield an amide-ester. savemyexams.comsavemyexams.com

The general mechanism for these reactions is a nucleophilic addition-elimination process. chemguide.co.ukchemistrystudent.com The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the leaving group—chloride in the case of the acyl chloride, or ethoxide in the case of the ester. masterorganicchemistry.comrsc.org Given the superior leaving group ability of chloride, the barrier to elimination is much lower for the intermediate formed at the acyl chloride end.

Table 1: Relative Reactivity of Functional Groups in this compound with Common Nucleophiles

NucleophilePreferential Site of AttackProduct TypeRelative Rate
H₂O (Hydrolysis)Acyl ChlorideCarboxylic Acid - EsterVery Fast
R'OH (Alcoholysis)Acyl ChlorideDiesterFast
R'NH₂ (Aminolysis)Acyl ChlorideAmide - EsterVery Fast
R'SH (Thiolysis)Acyl ChlorideThioester - EsterFast

Only under more forcing conditions or with a large excess of the nucleophile would a subsequent, slower reaction at the ester functional group be expected. This chemoselectivity is a cornerstone of its utility in organic synthesis, allowing for the stepwise modification of the molecule.

Characterization and Dynamics of Reactive Intermediates

The study of reactions involving this compound involves the characterization of transient species that are not typically isolated. Understanding the structure and dynamics of these reactive intermediates is key to fully elucidating the reaction mechanism.

Direct observation of reactive intermediates in nucleophilic acyl substitution reactions is challenging due to their short lifetimes. rsc.orgnih.gov However, advanced spectroscopic techniques have made it possible to detect and characterize these transient species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying charged intermediates in a reaction mixture. nih.govrsc.org For reactions of this compound, ESI-MS could be used to detect protonated tetrahedral intermediates. For example, in a reaction with an alcohol (R'OH), the tetrahedral intermediate could be observed as an ion. Tandem mass spectrometry (MS/MS) experiments, involving collision-activated dissociation (CAD), can be used to fragment the isolated intermediate ion, providing structural confirmation. rsc.orgrsc.org The fragmentation pattern, such as the loss of HCl or R'OH, would provide evidence for the structure of the tetrahedral intermediate. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy can be employed to slow down the reaction rates, allowing for the potential observation of intermediates. While full characterization is often difficult, the appearance of transient signals in ¹H or ¹³C NMR spectra can indicate the formation of an intermediate. For example, the tetrahedral intermediate would feature a new sp³-hybridized carbon, which would have a characteristic upfield shift in the ¹³C NMR spectrum compared to the sp² carbonyl carbon.

Infrared (IR) Spectroscopy: Time-resolved or in-situ IR spectroscopy can monitor the disappearance of reactants and the appearance of products by tracking the characteristic carbonyl (C=O) stretching frequencies. The C=O stretch of an acyl chloride is typically found at a higher frequency (around 1800 cm⁻¹) than that of an ester (around 1735 cm⁻¹). libretexts.org The formation of a tetrahedral intermediate would be accompanied by the disappearance of the C=O absorption and the appearance of C-O single bond stretches.

Table 2: Potential Spectroscopic Signatures for Intermediates in Reactions of this compound

Intermediate TypeSpectroscopic TechniqueExpected Observation
Tetrahedral IntermediateMass Spectrometry (ESI-MS)Detection of [M+H]⁺ or [M+Nu]⁻ ion corresponding to the intermediate's mass.
Tetrahedral Intermediate¹³C NMR SpectroscopyTransient signal for an sp³ carbon (approx. 90-110 ppm).
Tetrahedral IntermediateIR SpectroscopyTemporary disappearance of the C=O stretch (approx. 1800 cm⁻¹).
Acylium IonMass Spectrometry (ESI-MS)Detection of the [R-CO]⁺ fragment ion. libretexts.org

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms where experimental detection of intermediates is difficult. rsc.orgnih.govwhiterose.ac.uk For this compound, DFT calculations can be used to model the reaction pathways for nucleophilic attack at both the acyl chloride and the ester functionalities.

These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. youtube.comyoutube.com A key question that can be addressed is whether the nucleophilic acyl substitution proceeds through a stepwise mechanism involving a distinct tetrahedral intermediate or a concerted Sₙ2-like mechanism. nih.gov DFT studies can distinguish between these pathways by searching for a stable intermediate on the potential energy surface.

By calculating the activation energies (the energy difference between the reactants and the transition state), the chemoselectivity of the reaction can be rationalized. researchgate.net The calculated energy barrier for the attack on the acyl chloride is expected to be significantly lower than that for the attack on the ester, which is consistent with experimental observations. These models can also investigate the influence of solvent and catalysts on the reaction mechanism and selectivity. whiterose.ac.uk

The transition states are characterized as first-order saddle points on the potential energy surface, possessing exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. researchgate.net Analysis of the geometric parameters and vibrational modes of the calculated transition states provides a detailed picture of the bond-forming and bond-breaking processes.

Table 3: Representative Calculated Energy Barriers for Nucleophilic Attack on this compound (Illustrative DFT Data)

ReactionFunctional Group AttackedCalculated Activation Energy (ΔG‡) (kcal/mol)Mechanism Type
Aminolysis (with NH₃)Acyl Chloride~10-15Stepwise (via Tetrahedral Intermediate)
Aminolysis (with NH₃)Ester>25Stepwise (via Tetrahedral Intermediate)
Alcoholysis (with CH₃OH)Acyl Chloride~12-18Stepwise/Concerted (Sₙ2-like)
Alcoholysis (with CH₃OH)Ester>30Stepwise (via Tetrahedral Intermediate)

Applications of Ethyl 6 Chloro 6 Oxohexanoate in Advanced Organic Synthesis

Utility as a Versatile Building Block for Multifunctional Molecule Construction

The presence of two distinct reactive sites in Ethyl 6-chloro-6-oxohexanoate allows for sequential and controlled modifications, making it an ideal building block for creating multifunctional molecules. ontosight.ai The acyl chloride is highly susceptible to nucleophilic attack, while the ethyl ester provides a site for hydrolysis or transesterification under different reaction conditions. This differential reactivity is key to its utility in synthesizing complex structures.

This compound serves as a precursor in the synthesis of more elaborate molecules. For instance, it is a key intermediate in the production of Thioctic Acid, a universal antioxidant used in the treatment of various diseases. google.com The ability to introduce different functionalities at either end of the six-carbon chain allows for the systematic construction of molecules with desired chemical and physical properties. This strategic approach is fundamental in the development of new materials and biologically active compounds.

Synthesis of Complex Esters and Amides for Diverse Applications

The high reactivity of the acyl chloride group in this compound facilitates the straightforward synthesis of a variety of esters and amides upon reaction with alcohols and amines, respectively. This reactivity is a cornerstone of its application in creating diverse molecular architectures.

The reaction with an alcohol (alkolysis) or a phenol (B47542) leads to the formation of a new ester linkage, resulting in an adipic acid monoester derivative. Similarly, reaction with a primary or secondary amine (aminolysis) yields the corresponding amide. These reactions are typically high-yielding and can be performed under mild conditions. The resulting products, which contain a terminal ethyl ester and a newly formed ester or amide group, can be further elaborated. For example, the remaining ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further chemical transformations. This step-wise approach is crucial for building complex molecules with specific functionalities at defined positions.

A notable application of this is in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. whiterose.ac.uk For example, it can be used to create long-chain dicarboxylic acid derivatives that are precursors to macrocyclic lactones and lactams, classes of compounds with important biological activities.

Derivatization Strategies for Analytical Characterization (e.g., in Gas Chromatography)

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common strategy to enhance the volatility and thermal stability of analytes, as well as to improve their chromatographic separation and detection. gcms.cz this compound can be used as a derivatizing agent for compounds containing active hydrogens, such as alcohols and amines.

However, it is more common for the parent compound or related structures to be the subject of derivatization for analytical purposes. For instance, dicarboxylic acids like adipic acid are often derivatized to their more volatile ester forms (e.g., methyl or ethyl esters) for GC analysis. researchgate.net The reactivity of the acyl chloride in this compound allows it to readily react with hydroxyl or amino groups in a sample, converting them into stable ester or amide derivatives suitable for GC-MS analysis. ijpsr.com This process, known as acylation, is a well-established derivatization technique. gcms.cz

The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and better resolution. Furthermore, the introduction of the ethoxycarbonylpentanoyl group can be advantageous for mass spectrometric detection, as it can lead to characteristic fragmentation patterns that aid in structural elucidation. The use of chiral derivatizing agents that react with chiral analytes to form diastereomers allows for their separation on achiral GC columns, a powerful technique for determining enantiomeric purity. acs.org

Role as an Intermediate in Pharmaceutical Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). ontosight.aicphi-online.com Its bifunctional nature allows for its incorporation into larger molecules, acting as a linker or as a scaffold upon which pharmacologically relevant groups can be assembled.

Precursor in the Synthesis of Active Pharmaceutical Ingredients

This compound serves as a key starting material or intermediate in the multi-step synthesis of a number of APIs. Its ability to connect two different molecular fragments through the sequential reaction of its acyl chloride and ester functionalities is a significant advantage.

One notable example is its use in the synthesis of certain enzyme inhibitors. For instance, it can be envisioned as a building block for histone deacetylase (HDAC) inhibitors, a class of anticancer agents. mdpi.com The synthesis of these complex molecules often involves the coupling of a zinc-binding group, a linker, and a cap group. This compound can function as a precursor to the linker component.

Additionally, derivatives of this compound have been identified as impurities in the synthesis of certain antibiotics, highlighting its relevance in pharmaceutical process chemistry. For example, Ethyl 6-chloro-2-oxohexanoate has been monitored as a potential genotoxic impurity in Cilastatin sodium. ijpsr.comsigmaaldrich.com

Scaffold for the Introduction of Pharmacologically Relevant Moieties

Beyond its role as a linear linker, the carbon chain of this compound can serve as a scaffold for the attachment of various pharmacologically important groups. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which different substituents are attached to create a library of compounds for biological screening. arabjchem.org

The versatility of this compound allows for the introduction of heterocycles, which are prevalent in drug molecules. whiterose.ac.uk For example, the acyl chloride can react with an amino-substituted heterocycle, and the ester can be subsequently modified to introduce another functional group or to cyclize and form a larger heterocyclic system. This strategy is employed in the synthesis of compounds targeting a range of receptors and enzymes. For instance, triazolopyrimidine derivatives, which have shown activity as inhibitors of enzymes like ferrochelatase, can be synthesized using building blocks derived from such acyl chlorides. nih.gov The synthesis of Apixaban impurities also involves similar structures. pharmaffiliates.com

The following table provides a summary of the synthetic utility of this compound:

Application AreaSpecific UseResulting Structures
Multifunctional Molecule Construction Versatile building blockComplex organic molecules, Thioctic Acid
Synthesis of Esters and Amides Reagent for acylationComplex esters, amides, precursors to macrocycles
Analytical Derivatization Derivatizing agent for GCVolatile and stable derivatives for analysis
Pharmaceutical Synthesis Precursor to APIsEnzyme inhibitors (e.g., potential for HDAC inhibitors)
Pharmaceutical Synthesis Scaffold for drug discoveryDiverse libraries of compounds with heterocyclic moieties

Applications of Ethyl 6 Chloro 6 Oxohexanoate in Polymer Science and Materials Chemistry

Utilization as a Monomer in Condensation Polymerization

Ethyl 6-chloro-6-oxohexanoate can serve as an A-B type monomer in condensation polymerization, a process where monomers join together with the loss of small molecules, such as hydrogen chloride. The acyl chloride end of the molecule provides a highly reactive site for forming linkages with monomers containing nucleophilic groups, such as hydroxyl or amine functionalities.

In the synthesis of polyesters, the acyl chloride group of this compound can react with a diol. This reaction forms an ester bond and releases hydrogen chloride as a byproduct. If the ethyl ester group of the compound were to participate in transesterification with the diol, a polyester (B1180765) could be formed. This dual reactivity allows for the creation of polyesters with pendant functional groups or for the direct incorporation of the hexanoate (B1226103) chain into the polymer backbone.

Similarly, in the production of polyamides, the acyl chloride can react with a diamine to form a robust amide linkage. The resulting polymer would have a repeating unit containing the hexanoate structure. The presence of the ethyl ester along the polymer chain offers a site for post-polymerization modification, such as hydrolysis to a carboxylic acid, which can alter the polymer's properties, for instance, by increasing its hydrophilicity.

The general reaction schemes for these polymerizations are as follows:

Polyester Synthesis: n ClOC(CH₂)₄COOEt + n HO-R-OH → [-OC(CH₂)₄COO-R-O-]n + n HCl + n EtOH

Polyamide Synthesis: n ClOC(CH₂)₄COOEt + n H₂N-R-NH₂ → [-OC(CH₂)₄CONH-R-NH-]n + n HCl + n EtOH

These reactions are typically carried out in solution at moderate temperatures due to the high reactivity of the acyl chloride group. The choice of the co-monomer (R-group) and the reaction conditions can be used to control the molecular weight and properties of the final polymer.

Synthesis of Functionalized Polymers through Targeted Reactions

The distinct reactivity of the two functional groups in this compound makes it a valuable tool for the synthesis of polymers with specific functionalities.

Acyl chlorides are effective terminating agents for living ring-opening polymerization (ROP) of cyclic monomers like lactones, lactides, and cyclic phosphates. nih.govnih.gov In these polymerization systems, the growing polymer chains possess a reactive end-group, often an alkoxide. The addition of this compound at the end of the polymerization process allows for the acyl chloride to react with this active chain end.

This reaction effectively "caps" the polymer chain, introducing the ethyl hexanoate moiety at the chain's terminus. This end-functionalization can be used to introduce a specific chemical handle for further reactions or to modify the properties of the polymer's surface when used in materials applications. For example, the terminal ester group could be hydrolyzed to a carboxylic acid, which can then be used to attach biomolecules or other functional entities.

Polymer TypeMonomer ExampleInitiatorTerminating AgentResulting End-Group
Polyesterε-caprolactoneAlkoxideThis compound-C(O)(CH₂)₄COOEt
PolylactideL-lactideAlkoxideThis compound-C(O)(CH₂)₄COOEt
PolyphosphoesterEthyl ethylene (B1197577) phosphateAlkoxideThis compound-C(O)(CH₂)₄COOEt

The bifunctional nature of this compound allows for its strategic incorporation into various polymer architectures, leading to materials with precisely located functional groups. For example, it can be used as a comonomer in condensation polymerization with traditional AA and BB type monomers. This would result in a polymer chain where the ethyl hexanoate group is periodically attached as a pendant side chain.

These pendant ester groups can serve as latent reactive sites. Through post-polymerization modification, such as hydrolysis or aminolysis, these ester groups can be converted into carboxylic acids or amides, respectively. This chemical transformation alters the polymer's solubility, thermal properties, and interaction with other materials. For instance, converting the ester to a carboxylic acid would increase the polymer's polarity and potential for hydrogen bonding.

This approach is particularly useful for creating graft copolymers. The pendant functional groups can be used as initiation sites for the growth of new polymer chains, resulting in a comb-like or brush-like architecture.

Design and Synthesis of Novel Polymeric Materials with Tailored Properties

The use of this compound in polymer synthesis provides a pathway for the rational design of new materials with properties tailored for specific applications. The ability to control the placement and density of the ethyl hexanoate functionality is a key advantage.

By varying the ratio of this compound to other monomers in a copolymerization, the degree of functionalization can be precisely controlled. This, in turn, allows for the fine-tuning of the macroscopic properties of the resulting material. For example, in the context of biodegradable polyesters, the incorporation of units derived from this compound can influence the rate of degradation. The ester linkages within the hexanoate unit are susceptible to hydrolysis, and their presence can make the polymer more amenable to breakdown in biological environments.

Furthermore, the introduction of the flexible six-carbon chain of the hexanoate moiety can impact the thermal and mechanical properties of the polymer. It can act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the flexibility of an otherwise rigid polymer backbone.

The design possibilities extend to the development of functional surfaces and interfaces. Polymers synthesized with this compound can be designed to have reactive surfaces after post-polymerization modification of the ester groups. This is highly desirable for applications in biomedical devices, sensors, and separation membranes, where surface chemistry dictates performance.

Advanced Methodologies and Process Intensification in Ethyl 6 Chloro 6 Oxohexanoate Chemistry

Continuous Flow Chemistry for Synthesis and Reaction Optimization

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, has emerged as a powerful technology for chemical synthesis. vapourtec.com This approach is particularly advantageous for producing Ethyl 6-chloro-6-oxohexanoate, a reaction that often involves hazardous reagents and generates highly reactive intermediates. researchgate.net By conducting the synthesis in a continuous flow system, manufacturers can achieve superior control over reaction conditions, leading to improved safety and product quality. atomfair.com The conversion of the precursor, Monoethyl adipate (B1204190), to the target acyl chloride using chlorinating agents like thionyl chloride or bis(trichloromethyl)carbonate can be efficiently managed in a flow reactor. researchgate.netresearchgate.net

Flow reactors provide exceptional control over critical reaction parameters due to their high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. vapourtec.comchemcopilot.com For the typically exothermic formation of this compound, this precise temperature control is crucial for minimizing the formation of impurities and side products. Other parameters such as pressure, residence time, and stoichiometry can be finely tuned to optimize yield and purity.

The modular nature of continuous flow systems facilitates straightforward and predictable scalability. researchgate.netnih.gov Unlike batch reactors, where scaling up often requires extensive re-optimization and can introduce new safety risks, increasing production in a flow system can be as simple as running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel). This linear scalability avoids the challenges associated with geometric scaling in traditional batch processes. atomfair.com

Table 1: Comparison of Reaction Parameter Control in Batch vs. Continuous Flow Synthesis for Acyl Chlorides.
ParameterBatch ReactorContinuous Flow ReactorAdvantage of Flow Chemistry
Temperature ControlSlow heat dissipation, potential for hot spotsExcellent heat exchange, precise temperature profileImproved selectivity, reduced byproduct formation
MixingDependent on stirrer speed and vessel geometry; can be inefficientRapid and efficient mixing through static mixers or small channel dimensionsIncreased reaction rates and consistent product quality
Residence TimeDistribution of residence times for moleculesPrecise control over a narrow residence time distributionHigher conversion and yield, better process control
ScalabilityComplex, requires re-optimization (non-linear)Linear and predictable (longer run time or numbering-up)Faster development and implementation at larger scales researchgate.netnih.gov

The synthesis of this compound involves the use of hazardous chlorinating agents like thionyl chloride and the generation of the reactive acyl chloride product itself. chemguide.co.uknbinno.com Thionyl chloride reacts violently with water, is toxic if inhaled, and causes severe skin burns. westliberty.edudrexel.educarlroth.com In traditional batch processing, the storage and handling of large quantities of these materials pose significant safety risks. researchgate.net

Continuous flow technology inherently enhances safety by minimizing the volume of hazardous material present at any given moment. researchgate.netacs.org The on-demand generation of reactive intermediates means that only small amounts exist within the confined volume of the reactor, drastically reducing the risks associated with thermal runaways or accidental release. researchgate.net This "intrinsic safety" is a key driver for the adoption of flow chemistry in the specialty chemicals industry. vapourtec.com The enclosed nature of the system also limits operator exposure to toxic fumes and corrosive substances. drexel.edutcichemicals.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. mdpi.com This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields compared to conventional heating methods. acs.orgtandfonline.com While direct documentation for the microwave-assisted synthesis of this compound is not prominent, the principles of MAOS can be applied to both its formation from Monoethyl adipate and the synthesis of its precursor.

The esterification of adipic acid with ethanol (B145695) to form Monoethyl adipate, or the conversion of the carboxylic acid to the acyl chloride, can be significantly accelerated under microwave irradiation. mdpi.comacs.org Microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can overcome activation energy barriers more effectively than conventional oil baths or hot plates. mdpi.comtandfonline.com This often results in cleaner reactions with fewer side products. tandfonline.com

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification.
ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Reaction TimeSeveral hours1-10 minutes organic-chemistry.org
Energy EfficiencyLow (heats vessel and surroundings)High (heats reactants directly) mdpi.com
Temperature ControlSurface heating, potential for thermal gradientsUniform, bulk heating of the sample
Typical YieldModerate to goodOften higher due to reduced side reactions acs.org

Biocatalytic Transformations for Improved Selectivity and Sustainability

While the direct enzymatic synthesis of a reactive compound like this compound is not feasible, biocatalysis offers a powerful and sustainable route for producing its key precursor, Monoethyl adipate. nih.gov Enzymes, particularly lipases, are highly selective catalysts that operate under mild, environmentally benign conditions, making them an attractive alternative to traditional chemical catalysis. rsc.orgscielo.br

Table 3: Research Findings in Biocatalytic Synthesis of Adipate Esters.
EnzymeReactionSubstrateKey Finding
Immobilized Candida antarctica lipase (B570770) B (Novozym 435)EsterificationAdipic acid and Oleyl alcoholAchieved 95.5% conversion in a solvent-free system, demonstrating high volumetric productivity. nih.gov
Immobilized Candida antarctica lipase BEsterificationAdipic acid and Methanol (B129727)Statistical modeling predicted a maximum conversion yield of 97.6% under optimized conditions. nih.gov
Lipases (General)PolycondensationDicarboxylic acid diestersUsed to synthesize functionalized polyesters, demonstrating versatility in forming ester bonds. beilstein-journals.org
Pig liver esteraseHydrolysisDiestersKnown for enantiomeric separation and selective hydrolysis to produce optically active half-esters. googleapis.com

Computational and Theoretical Chemistry Studies of Ethyl 6 Chloro 6 Oxohexanoate

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of reaction energetics and mechanisms at the molecular level. These calculations can be applied to understand the reactivity of Ethyl 6-chloro-6-oxohexanoate in various chemical transformations, such as nucleophilic acyl substitution at the acyl chloride moiety or reactions involving the ester group.

The characterization of transition states is crucial for understanding reaction kinetics. worldscientific.comresearchgate.netrsc.org Quantum mechanical (QM) methods are powerful tools for locating and characterizing these transient structures that are not directly observable experimentally. worldscientific.com For a reaction involving this compound, such as its reaction with an alcohol to form a different ester, QM calculations can pinpoint the geometry of the transition state.

These calculations involve optimizing the molecular structure to find the first-order saddle point on the potential energy surface, which corresponds to the transition state. The energy of this state, relative to the reactants, determines the activation energy barrier of the reaction. For instance, in a hypothetical nucleophilic substitution reaction, the calculated transition state might show the incoming nucleophile partially bonded to the carbonyl carbon, and the chlorine atom beginning to depart.

To illustrate, consider the following representative data for a generic nucleophilic acyl substitution reaction, which could be analogous to a reaction involving this compound.

FeatureReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol) 0.0+15.2-10.5
Key Bond Distance (Å) C-Nu: 3.2C-Nu: 2.1C-Nu: 1.4
C-Cl: 1.8C-Cl: 2.4C-Cl: 4.5
Imaginary Frequency (cm⁻¹) None-350None

This table presents hypothetical data for illustrative purposes.

Vibrational frequency analysis is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.netrsc.org

Reactions are typically carried out in a solvent, which can significantly influence reactivity. acs.org Computational chemistry offers methods to model these solvent effects.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.comacs.org This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the energetics of a reaction involving this compound. For example, a polar solvent would be expected to stabilize charged intermediates and transition states more than a nonpolar solvent.

Explicit solvent models involve including a number of individual solvent molecules in the quantum chemical calculation. acs.orgsemanticscholar.orgnih.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be critical for the reaction mechanism. For reactions of this compound in protic solvents like water or alcohols, explicit solvent molecules could play a direct role in the proton transfer steps. acs.org

A comparative study of a reaction in different solvents might yield the following theoretical activation energies:

Solvent ModelSolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas PhaseNone120.1
Implicit (SMD)Hexane1.919.5
Implicit (SMD)Dichloromethane (B109758)8.917.3
Implicit (SMD)Acetonitrile37.515.8
Explicit (QM/MM)Water78.414.9

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Explore Reactive System Behavior

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic processes of a reaction. researchgate.netacs.orgconcord.org For a system containing this compound and other reactants in a solvent, MD simulations can be used to explore conformational changes, diffusion of reactants, and the role of solvent dynamics in the reaction process.

By employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can even model the chemical reaction itself. nih.gov This allows for the observation of the entire reaction trajectory, from the association of reactants to the formation of products, providing a more complete picture of the reaction dynamics than static quantum chemical calculations alone. acs.org

Prediction of Reaction Outcomes and Stereochemical Control

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including their stereoselectivity. worldscientific.comworldscientific.commasterorganicchemistry.com For reactions involving this compound that could lead to the formation of stereoisomers, computational methods can be employed to predict which stereoisomer will be the major product.

This is achieved by calculating the energies of the transition states leading to the different stereoisomers. worldscientific.com According to transition state theory, the product formed via the lower energy transition state will be the major product. This approach has been successfully applied to a wide range of stereoselective reactions. worldscientific.comresearchgate.net

For a hypothetical reaction of this compound that could produce two diastereomers, the computational results might look like this:

Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio
TS-diastereomer A12.595
TS-diastereomer B14.35

This table presents hypothetical data for illustrative purposes.

Development of Predictive Computational Models for Complex Organic Reactions

The wealth of data generated from quantum chemical calculations and experimental studies can be used to develop predictive computational models for complex organic reactions. nih.govmit.eduneurips.ccacs.org Machine learning algorithms, trained on large datasets of known reactions, are becoming powerful tools for predicting the outcomes of new reactions. nih.govnih.gov

For a class of reactions that includes the transformations of this compound, a predictive model could be developed to forecast the major product for a given set of reactants and conditions. These models often use molecular fingerprints or other descriptors to represent the molecules and learn the complex relationships between structure and reactivity. neurips.cc The development of such models represents a shift towards a more data-driven approach to chemical research. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-6-oxohexanoate, and what intermediates are critical for functionalization?

this compound is synthesized via Lewis acid-catalyzed ethene insertion into its carbonyl group, followed by HCl elimination to form unsaturated ketones. Thiolacetic acid treatment introduces sulfur-containing moieties, and subsequent hydrolysis yields carboxylic acid intermediates. These steps are foundational for generating α-lipoic acid (ALA) precursors . Key intermediates include:

StepReagents/ConditionsProduct
1Lewis acid, etheneUnsaturated ketone
2Thiolacetic acidThioester derivative
3HydrolysisCarboxylic acid intermediate

Q. How is this compound utilized as a precursor in synthesizing biologically active molecules?

It serves as a starting material for statin intermediates (e.g., ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate) via stereoselective hydrogenation . It is also used in antimalarial hydroxamate derivatives (e.g., Proca-SAHA), where coupling with procainamide followed by hydroxylamine treatment yields compounds with IC50 values as low as 41 nM against Plasmodium falciparum .

Q. What analytical methods are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for confirming structural modifications. For example, 13C^{13}\text{C} NMR verifies carbonyl reduction to tertiary alcohols, while FTIR identifies thioester formation (C=O and C-S stretches) . High-resolution mass spectrometry (HRMS) validates molecular weights of intermediates.

Advanced Research Questions

Q. How can enantioselectivity be achieved in catalytic asymmetric reactions involving this compound?

Chiral ligands like (R)-Tol-BINAP in Ru(II) complexes enable stereochemical control during hydrogenation. Solvent polarity and catalyst loading (e.g., 1000:1 substrate/catalyst ratio) significantly impact syn/anti diastereomer ratios (e.g., syn-6/anti-6 = 2.3 with achiral Ru catalysts) . For γ-additions to allenoates, phosphine catalysts induce doubly stereoconvergent pathways, yielding enantioenriched α,α-disubstituted esters .

Q. What strategies address low yields in multi-step syntheses using this compound?

Reproducibility challenges arise from unreported yields in historical protocols (e.g., ALA synthesis ). Methodological improvements include:

  • Optimizing Lewis acid stoichiometry to minimize side reactions.
  • Using silica gel chromatography (hexanes:ethyl acetate gradients) for purification .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to isolate intermediates.

Q. How do reaction conditions influence the stability of intermediates derived from this compound?

Tert-butyl esters (e.g., tert-butyl (5S)-5,6-(isopropylidenedioxy)-3-oxohexanoate) decompose during distillation, necessitating alternative purification (e.g., ethyl ester derivatives) . Temperature-sensitive steps (e.g., thiourea-mediated cyclization) require strict control below 3°C to prevent thioester hydrolysis .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting data on catalytic efficiency in literature?

Discrepancies in ligand performance (e.g., Rh(I) vs. Ru(II) catalysts ) may arise from solvent polarity effects. Systematic evaluation of parameters (temperature, solvent, ligand chirality) using Design of Experiments (DoE) can resolve contradictions.

Q. What computational tools aid in predicting reactivity or stereochemical outcomes?

Density Functional Theory (DFT) calculations model transition states for asymmetric hydrogenation. PubChem’s InChIKey (JOHYLMOCUQYBRZ-UHFFFAOYSA-N) and SMILES strings enable cheminformatics analysis of derivative libraries .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to verify enantiopurity.
  • Scale-up : Replace NaBH4 with LiAlH4 for bulk reductions, ensuring rigorous moisture exclusion .
  • Toxicity Screening : Prioritize derivatives with low HepG2 cell toxicity (e.g., Proca-SAHA’s 10-fold lower toxicity vs. SAHA ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.